molecular formula C11H7F2NO B11721525 6-(3,5-Difluorophenyl)-2-hydroxypyridine CAS No. 1111110-90-7

6-(3,5-Difluorophenyl)-2-hydroxypyridine

Cat. No.: B11721525
CAS No.: 1111110-90-7
M. Wt: 207.18 g/mol
InChI Key: GINAFNSRANYIPJ-UHFFFAOYSA-N
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Description

6-(3,5-Difluorophenyl)-2-hydroxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a hydroxyl group at the 2-position and a difluorophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-(3,5-Difluorophenyl)-2-hydroxypyridine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated pyridine derivative under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Difluorophenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydropyridine derivative.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of 6-(3,5-Difluorophenyl)-2-pyridone.

    Reduction: Formation of 6-(3,5-Difluorophenyl)-2-hydroxydihydropyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,5-Difluorophenyl)-2-hydroxypyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3,5-Difluorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl group and the difluorophenyl moiety play crucial roles in its binding affinity and specificity. The compound can also participate in hydrogen bonding and π-π interactions, which contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,4-Difluorophenyl)-2-hydroxypyridine
  • 6-(3,5-Dichlorophenyl)-2-hydroxypyridine
  • 6-(3,5-Dimethylphenyl)-2-hydroxypyridine

Uniqueness

6-(3,5-Difluorophenyl)-2-hydroxypyridine is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its electronic properties and reactivity. The difluorophenyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications compared to its analogs with different substituents.

Properties

CAS No.

1111110-90-7

Molecular Formula

C11H7F2NO

Molecular Weight

207.18 g/mol

IUPAC Name

6-(3,5-difluorophenyl)-1H-pyridin-2-one

InChI

InChI=1S/C11H7F2NO/c12-8-4-7(5-9(13)6-8)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)

InChI Key

GINAFNSRANYIPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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